

# Elimusertib in vivo toxicology comparison ceralasertib berzosertib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Elimusertib

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## Comparative In Vivo Toxicology Profiles

The following table summarizes key findings from a 2025 comparative study that investigated the toxicology of these ATR inhibitors in mice, both alone and in combination with total body irradiation (TBI) [1] [2] [3].

Toxicology Endpoint	Ceralasertib	Elimusertib	Berzosertib
Relative Potency	Least potent [1] [2] [3]	Most potent [1] [2] [3]	Intermediate [1]
Hematological Effects	Neutrophilia [1] [2]	Neutrophilia [1] [2]	Neutrophilia; modest amelioration of TBI-induced lymphopenia and leukopenia [1] [2]
Organ Toxicity	Cardiotoxicity observed [1] [2] [3]	Not specified in study	No cardiotoxicity observed [1] [2]

Toxicology Endpoint	Ceralasertib	Elimusertib	Berzosertib
Impact on TBI-Induced Toxicity	Did not exacerbate TBI toxicities [1] [2]	Did not exacerbate TBI toxicities [1] [2]	Did not exacerbate TBI toxicities; partially abrogated some effects (e.g., on spleen) [1] [2]
Plasma Exposure	High unbound plasma concentration (potential reason for cardiotoxicity) [1] [2]	Information not available	Information not available

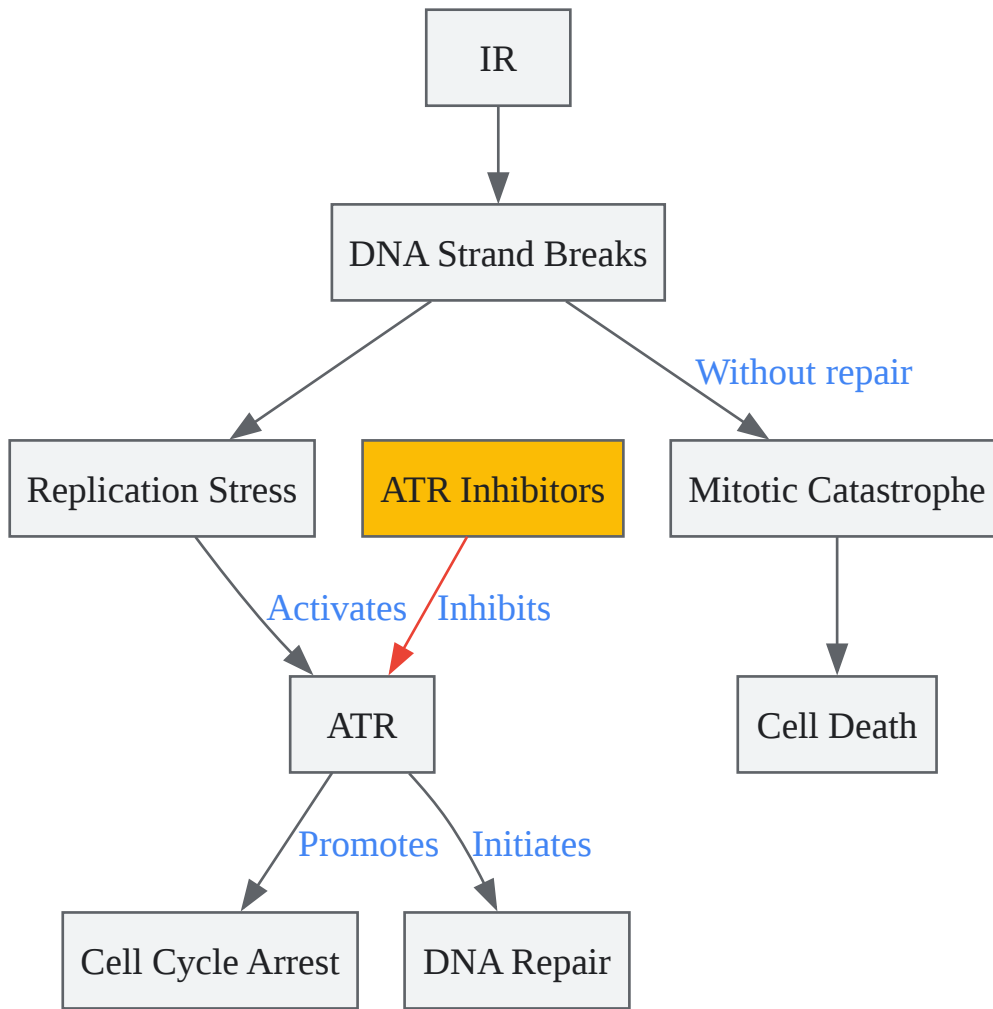
## Detailed Experimental Protocol

Understanding the experimental context is crucial for interpreting the data. The key methodological details from the comparative in vivo toxicology study are as follows [1] [3]:

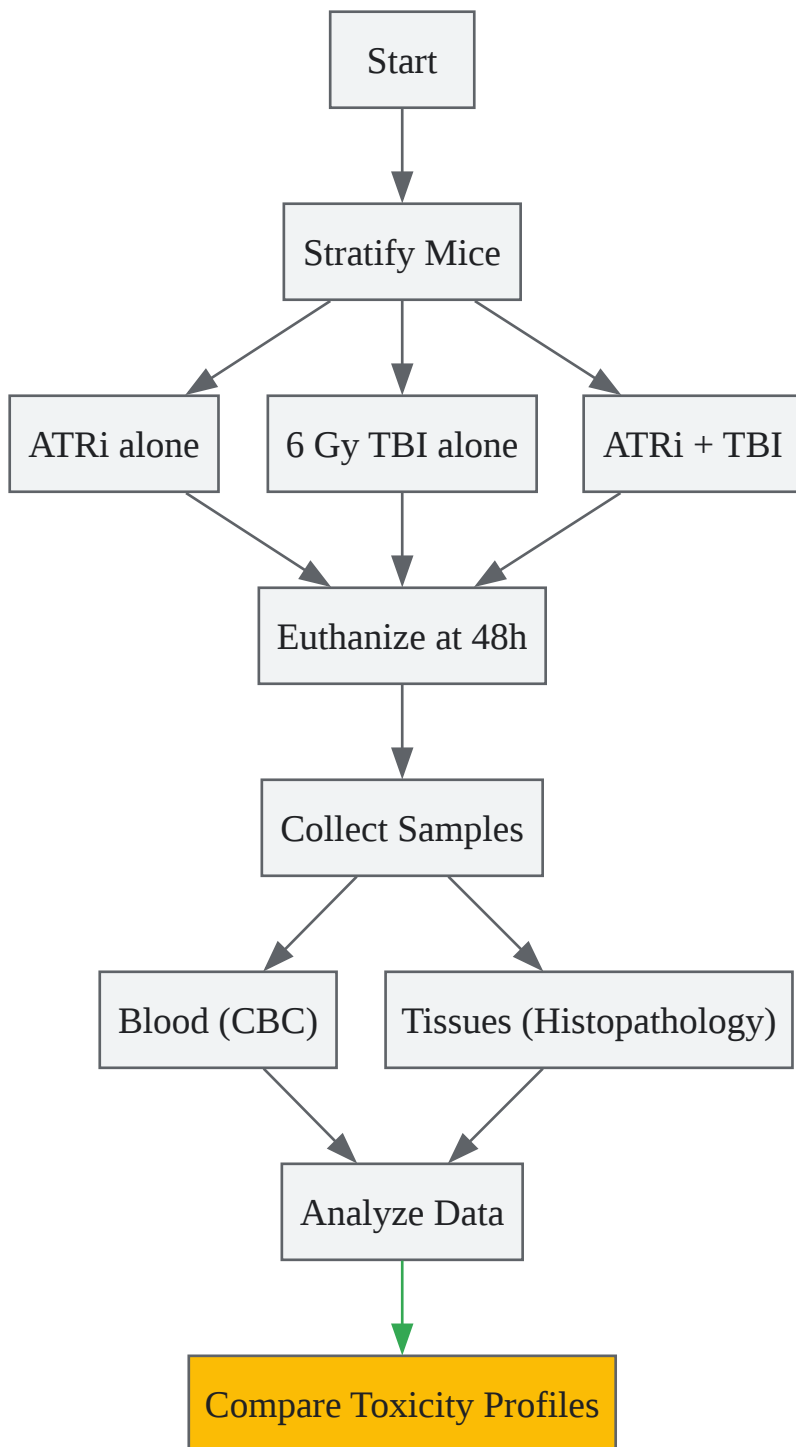
- **Animal Model:** Mice.
- **Treatment Groups:** Mice were stratified to receive:
  - A single dose of an ATR inhibitor (ceralasertib, **elimusertib**, or berzosertib) alone.
  - 6 Gy Total Body Irradiation (TBI) alone.
  - The combination of a single-dose ATRi and TBI.
- **Study Endpoint:** Mice were euthanized **48 hours post-TBI**.
- **Data Collection:** Blood and tissues were collected for:
  - **Complete Blood Counts (CBC):** To assess hematological toxicity.
  - **Histopathology:** To examine tissue and organ toxicity.
- **Additional Analyses:** The study also compared the **IC50 values** (half-maximal inhibitory concentration) of the three inhibitors and considered **pharmacokinetic (PK)** and **pharmacodynamic (PD)** parameters to explain differences in toxicity profiles.

## ATR Signaling Pathway and Experimental Workflow

The diagrams below illustrate the scientific rationale and experimental workflow based on the study design.



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## Key Interpretations and Clinical Relevance

- **Unique Profile of Berzosertib:** Its potential to partially mitigate certain radiation-induced toxicities is a distinctive finding that may influence combination therapy design [1] [2].
- **Ceralasertib Cardiotoxicity:** The unique cardiotoxicity signal suggests that monitoring cardiac function in clinical trials involving ceralasertib is prudent [1] [2] [3].
- **Neutrophilia as a Class Effect:** The observation of neutrophilia across all three ATR inhibitors indicates it may be an on-target, class-wide effect that should be monitored in patients [1] [2].

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## References

1. Comparative in vivo toxicology of ATR inhibitors ceralasertib ... [pubmed.ncbi.nlm.nih.gov]
2. Comparative in vivo toxicology of ATR inhibitors ... [sciencedirect.com]
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**Address:** Ontario, CA 91761, United States

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